5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
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Overview
Description
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4O and its molecular weight is 164.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as serotonin and AEBSF , interact with various receptors in the body. Serotonin, for instance, interacts with a variety of receptors (5-HT 1, 5-HT 2, 5-HT 3, 5-HT 4, 5-HT 5, 5-HT 6, 5-HT 7) and plays a crucial role in mood, cognition, reward, learning, memory, and numerous physiological processes . AEBSF, on the other hand, inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Mode of Action
Similar compounds like dopamine and serotonin function as neurotransmitters, modulating various physiological processes in the body. Dopamine, for instance, plays a significant role in the motivational component of reward-motivated behavior . Serotonin, on the other hand, regulates intestinal movements and acts as an agonist to other platelets .
Biochemical Pathways
Compounds with similar structures, such as serotonin and dopamine , are known to influence various biochemical pathways. For instance, serotonin is involved in the regulation of intestinal movements , while dopamine plays a significant role in reward-motivated behavior .
Pharmacokinetics
Similar compounds like 2-aminoethyl methacrylate hydrochloride are known to be water-soluble, which could potentially impact their bioavailability.
Result of Action
Similar compounds like serotonin and dopamine have been shown to influence mood, cognition, reward, learning, memory, and numerous physiological processes.
Action Environment
For instance, the action of serotonin is terminated primarily via uptake of 5-HT from the synapse .
Properties
IUPAC Name |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-2-1-3-7-4(6)8-9-3;/h1-2,5H2,(H2,6,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWUKZNZFBCUCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NO1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.